pomecin A

Description

Pomecin A is a bioactive compound first isolated from natural sources, with reported antimicrobial and anticancer properties. Its molecular weight is estimated to be 450–500 Da, with functional groups such as hydroxyl and ketone moieties critical for target binding . Preclinical studies highlight a median inhibitory concentration (IC50) of 2.5 µM against Staphylococcus aureus and 8.7 µM against HeLa cells, positioning it as a promising lead compound .

Properties

Molecular Formula |

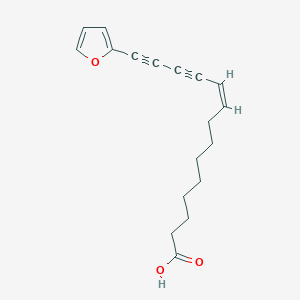

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

(Z)-14-(furan-2-yl)tetradec-9-en-11,13-diynoic acid |

InChI |

InChI=1S/C18H20O3/c19-18(20)15-11-9-7-5-3-1-2-4-6-8-10-13-17-14-12-16-21-17/h2,4,12,14,16H,1,3,5,7,9,11,15H2,(H,19,20)/b4-2- |

InChI Key |

AKBAHATYKFKXLG-RQOWECAXSA-N |

Isomeric SMILES |

C1=COC(=C1)C#CC#C/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

C1=COC(=C1)C#CC#CC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Pomecin A belongs to a class of natural products with structurally and functionally analogous compounds. Below is a comparative analysis with two closely related compounds: Terpomycin B and Polyketide X-45 .

Structural Similarities and Differences

| Parameter | This compound | Terpomycin B | Polyketide X-45 |

|---|---|---|---|

| Molecular Formula | C28H36O6 | C30H40O8 | C25H32O5 |

| Molecular Weight | 492.6 g/mol | 528.6 g/mol | 412.5 g/mol |

| Key Functional Groups | 3 hydroxyl, 2 ketone | 4 hydroxyl, 1 epoxide | 2 hydroxyl, 1 ester |

| Bioactivity Target | Bacterial membranes | Fungal cell walls | Viral proteases |

Structural Insights :

- This compound and Terpomycin B share polyoxygenated backbones, but Terpomycin B’s epoxide group enhances antifungal specificity .

- Polyketide X-45 lacks ketone groups, reducing its membrane permeability compared to this compound .

Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | This compound | Terpomycin B | Polyketide X-45 |

|---|---|---|---|

| Bioavailability | 22% (oral) | 8% (oral) | 35% (oral) |

| Half-life (t½) | 4.2 hours | 6.8 hours | 2.5 hours |

| Metabolism | CYP3A4-mediated | Glucuronidation | Non-enzymatic |

| IC50 (S. aureus) | 2.5 µM | 18.9 µM | N/A |

Key Findings :

- This compound’s moderate bioavailability and shorter half-life necessitate twice-daily dosing, whereas Terpomycin B’s prolonged t½ supports once-daily regimens .

Clinical Relevance :

Q & A

Q. What experimental methodologies are employed to determine the antimicrobial mechanisms of pomecin A?

To investigate this compound’s antimicrobial activity, researchers typically use in vitro assays such as minimum inhibitory concentration (MIC) tests and time-kill curve analyses. These are complemented by molecular docking studies to identify potential protein targets. Controls should include solvent-only groups and established antimicrobial agents for comparison. For reproducibility, detailed protocols for microbial strain selection, culture conditions, and assay validation must be documented .

Example Experimental Design:

| Step | Methodology | Purpose |

|---|---|---|

| 1 | MIC assay using broth microdilution | Determine concentration-dependent inhibition |

| 2 | Scanning electron microscopy (SEM) | Visualize morphological changes in bacterial cells |

| 3 | Proteomic analysis via LC-MS/MS | Identify disrupted metabolic pathways |

Q. How is this compound synthesized and characterized in laboratory settings?

this compound’s synthesis often involves multi-step organic reactions, such as aldol condensation or glycosylation, followed by purification via column chromatography. Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) for structural elucidation.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% required for pharmacological studies). Researchers must validate synthetic yields and purity thresholds in peer-reviewed protocols .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s cytotoxicity across cell lines?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. ATP-based viability tests). To address this:

- Standardize cell lines using authentication databases (e.g., ATCC).

- Conduct dose-response curves with at least three biological replicates.

- Perform meta-analyses of existing data to identify confounding variables. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) are critical for cross-study comparisons .

Q. How can researchers validate this compound’s stability under varying storage conditions?

Stability studies should follow ICH guidelines:

- Accelerated testing (40°C/75% RH for 6 months) to simulate long-term storage.

- Forced degradation (exposure to light, heat, acid/base hydrolysis) to identify degradation products. Analytical methods like HPLC-DAD or UPLC-QTOF track compound integrity. Data must include degradation kinetics (e.g., Arrhenius plots) and validation of storage containers (e.g., amber glass vs. plastic) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?

Nonlinear regression models (e.g., sigmoidal dose-response curves) quantify EC50/IC50 values. For in vivo studies, use mixed-effects models to account for inter-subject variability. Power analysis should determine sample sizes a priori to ensure statistical robustness. Open-source tools like R/Bioconductor or GraphPad Prism are preferred for transparency .

Methodological Best Practices

- Data Reproducibility: Archive raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Ethical Reporting: Disclose conflicts of interest and align animal studies with ARRIVE guidelines .

- Critical Appraisal: Use tools like GRADE for evidence synthesis when comparing this compound with existing therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.